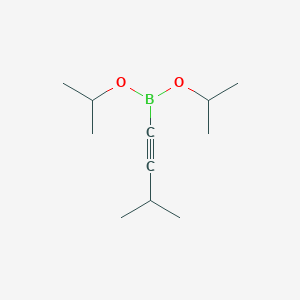
Boronic acid, (3-methyl-1-butynyl)-, bis(1-methylethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boronic acid, (3-methyl-1-butynyl)-, bis(1-methylethyl) ester is an organic compound that belongs to the class of boronic esters. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom, which is further bonded to an alkyl or aryl group. Boronic esters are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, (3-methyl-1-butynyl)-, bis(1-methylethyl) ester typically involves the reaction of a boronic acid with an alcohol in the presence of an acid catalyst. One common method is the esterification of boronic acid with isopropanol under acidic conditions. The reaction is usually carried out at room temperature and can be completed within a few hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. These could include continuous flow reactors and the use of more robust catalysts to increase yield and reduce reaction time. The purification of the final product is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Boronic acid, (3-methyl-1-butynyl)-, bis(1-methylethyl) ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the ester group.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Alcohols.
Substitution: Various substituted boronic esters depending on the nucleophile used.
Scientific Research Applications
Boronic acid, (3-methyl-1-butynyl)-, bis(1-methylethyl) ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Boronic esters are explored for their potential use in drug delivery systems and as enzyme inhibitors.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which boronic acid, (3-methyl-1-butynyl)-, bis(1-methylethyl) ester exerts its effects is primarily through its ability to form stable complexes with other molecules. The boron atom in the compound can interact with electron-rich species, such as hydroxyl or amino groups, forming stable boronate complexes. These interactions are crucial in various catalytic and synthetic processes, including cross-coupling reactions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Another boronic acid used in Suzuki-Miyaura reactions.
Methylboronic acid: A simpler boronic acid with similar reactivity.
Vinylboronic acid: Used in the synthesis of polymers and other advanced materials.
Uniqueness
Boronic acid, (3-methyl-1-butynyl)-, bis(1-methylethyl) ester is unique due to its specific structure, which includes a butynyl group. This structure imparts distinct reactivity and selectivity in chemical reactions, making it valuable in the synthesis of complex organic molecules.
Properties
CAS No. |
121021-23-6 |
|---|---|
Molecular Formula |
C11H21BO2 |
Molecular Weight |
196.10 g/mol |
IUPAC Name |
3-methylbut-1-ynyl-di(propan-2-yloxy)borane |
InChI |
InChI=1S/C11H21BO2/c1-9(2)7-8-12(13-10(3)4)14-11(5)6/h9-11H,1-6H3 |
InChI Key |
AHOATGVCMHTRBP-UHFFFAOYSA-N |
Canonical SMILES |
B(C#CC(C)C)(OC(C)C)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




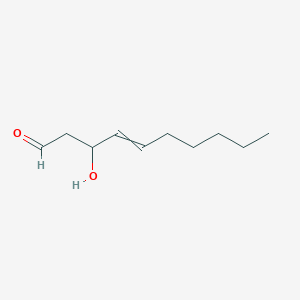

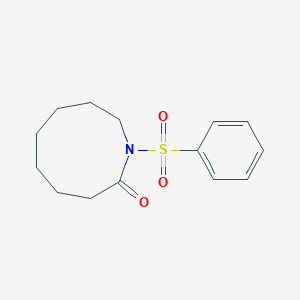
![Diphenyl [(Z)-phenyl(phenylimino)methyl]phosphonate](/img/structure/B14295906.png)
![Tetrazolo[1,5-a]pyrimidine, 5-phenyl-](/img/structure/B14295914.png)
![[(6-Phenylhexa-1,5-dien-3-yl)sulfanyl]benzene](/img/structure/B14295916.png)
![[(2-Methoxyphenyl)(nitroso)amino]acetic acid](/img/structure/B14295923.png)
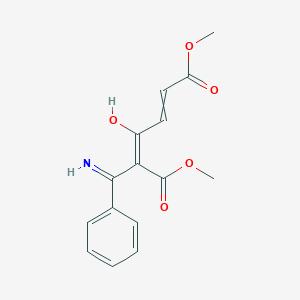

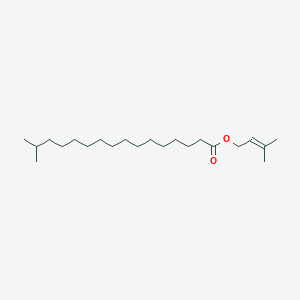
![3-[2-Methyl-5-(propan-2-yl)phenyl]but-2-enal](/img/structure/B14295934.png)

